4H-furo[3,2-b]pyrrole-5-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrole-5-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-10-7(11)5-3-6-4(9-5)1-2-12-6/h1-3,9H,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBRDAETPSJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1NC(=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4h Furo 3,2 B Pyrrole 5 Carbohydrazide
Synthesis of Furo[3,2-b]pyrrole-5-carboxylate Precursors
The initial and crucial phase in the synthesis of 4H-furo[3,2-b]pyrrole-5-carbohydrazide is the construction of a suitable furo[3,2-b]pyrrole-5-carboxylate ester. This precursor contains the fundamental bicyclic core and the necessary carboxylate group that will be converted to the hydrazide.
Cyclization Reactions for the Furo[3,2-b]pyrrole Core Formation
The formation of the fused furo[3,2-b]pyrrole heterocyclic system is a key step that establishes the core structure. One effective method involves the thermolysis of an appropriate azidoacrylate precursor.
Specifically, the synthesis of a positional isomer, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate, has been achieved through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate mdpi.comresearchgate.netscispace.com. This reaction proceeds by heating the azide precursor in a high-boiling solvent such as toluene scispace.com. The reaction of 3-furancarbaldehyde with methyl azidoacetate in the presence of a base like sodium methoxide yields the necessary azide intermediate scispace.com. This intramolecular cyclocondensation, often following the Hemetsberger–Knittel protocol, is a foundational approach for creating the O,N-heteropentalene structure researchgate.net.
Introduction of the Carboxylate Ester Group
With the furo[3,2-b]pyrrole core established, the next step is the introduction of a carboxylate ester group at the 5-position. This is commonly achieved through a two-step process involving formylation followed by esterification, or through direct alkylation.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds ijpcbs.comorganic-chemistry.org. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) ijpcbs.comchemistrysteps.comyoutube.com. The furo[2,3-b]pyrrole system, being an electron-rich heterocycle, readily undergoes electrophilic substitution with the Vilsmeier reagent to introduce a formyl (-CHO) group mdpi.comscispace.comchemistrysteps.com. For instance, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate and its N-substituted derivatives have been shown to undergo formylation under Vilsmeier conditions to yield the corresponding 2-formylated products mdpi.comscispace.com. Subsequent oxidation of the aldehyde and esterification would yield the desired carboxylate ester.
Conversion of Furo[3,2-b]pyrrole-5-carboxylates to this compound
The final stage of the synthesis involves the conversion of the furo[3,2-b]pyrrole-5-carboxylate ester into the target this compound. This transformation is typically accomplished through hydrazinolysis.
Hydrazinolysis of Ester Derivatives using Hydrazine Hydrate
The most direct and common method for converting a carboxylate ester to a carbohydrazide (B1668358) is through reaction with hydrazine hydrate (N2H4·H2O) neliti.com. This nucleophilic acyl substitution reaction involves the attack of the hydrazine nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety (e.g., methanol or ethanol) and the formation of the carbohydrazide.
This method has been successfully applied to furo[2,3-b]pyrrole systems. For example, N-methyl and N-benzyl substituted methyl furo[2,3-b]pyrrole-5-carboxylates have been converted to their corresponding hydrazides by refluxing with hydrazine in ethanol (B145695) mdpi.comscispace.com. This standard procedure is a reliable and frequently cited step in the synthesis of various heterocyclic carbohydrazides nih.govnih.govresearchgate.net.
Optimization of Reaction Conditions for Hydrazide Formation
While conventional heating under reflux is effective, reaction conditions can be optimized to improve yields and reduce reaction times. Key parameters for optimization include temperature, solvent, and the use of alternative energy sources like microwave irradiation.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions neliti.comnih.govresearchgate.net. The use of microwave irradiation can significantly shorten the time required for hydrazide formation compared to conventional heating methods nih.govresearchgate.netekb.eg. Studies on the synthesis of various hydrazides have shown that microwave-assisted methods can lead to excellent yields in minutes rather than hours, often under solvent-free conditions nih.gov. For instance, the synthesis of fenamic acid hydrazides from their corresponding acids with hydrazine hydrate was achieved in 4-12 minutes with 82-96% yields under microwave irradiation, compared to a multi-hour, two-step conventional process nih.gov. The advantage of reduced reaction times and increased yields using microwave irradiation has also been noted in reactions involving furo[3,2-b]pyrrole-5-carboxhydrazides themselves researchgate.netresearchgate.net. The choice of solvent, typically an alcohol like ethanol, facilitates the reaction by solvating the reactants. The reaction temperature is often set to the reflux temperature of the chosen solvent in conventional methods mdpi.comscispace.com.
Table of Reaction Parameters for Hydrazide Formation
| Method | Typical Temperature | Typical Reaction Time | Common Solvents | Advantages |
|---|---|---|---|---|
| Conventional Heating | Reflux (e.g., ~78°C for Ethanol) | 1.5 - 12 hours | Ethanol, Methanol | Well-established, simple setup |
| Microwave Irradiation | Often higher (e.g., up to 250°C in closed vessel) | Minutes (e.g., 3-12 min) | Ethanol or Solvent-free | Drastically reduced reaction time, often higher yields, energy efficient |
Reactivity and Chemical Transformations of 4h Furo 3,2 B Pyrrole 5 Carbohydrazide
Reactions Involving the Hydrazide Moiety
The hydrazide functional group is a key locus for the chemical transformations of 4H-furo[3,2-b]pyrrole-5-carbohydrazide, enabling the construction of more complex molecular architectures.
Condensation with Aldehydes and Ketones for Schiff Base Formation
The reaction between this compound and various aldehydes or ketones is a common method for forming Schiff bases, also known as hydrazones. This reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
The condensation of this compound with 4-oxo-4H-chromene-3-carbaldehyde derivatives results in the formation of N'-[(4-oxo-4H-chromen-3-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carbohydrazides. nih.govnih.gov These reactions are typically carried out by heating the reactants in ethanol (B145695) with a catalytic amount of acid. nih.gov This synthetic strategy combines the furo[3,2-b]pyrrole scaffold with the chromone (B188151) ring system, both of which are of interest in medicinal chemistry. nih.gov
| Reactant 1 | Reactant 2 | Product |
| This compound | 4-oxo-4H-chromene-3-carbaldehyde | N'-[(4-oxo-4H-chromen-3-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
The scope of Schiff base formation is extended to include reactions with various heterocyclic aldehydes. Specifically, this compound readily condenses with substituted furan-2-carboxaldehydes and thiophene-2-carboxaldehyde. researchgate.netresearchgate.net These reactions lead to the corresponding hydrazones, incorporating furan (B31954) and thiophene (B33073) rings into the final structure. researchgate.net The use of microwave irradiation has been shown to reduce reaction times and increase yields for some of these transformations. researchgate.net
| Reactant 1 | Reactant 2 | Product |
| This compound | Substituted Furan-2-carboxaldehydes | N'-[(Substituted-furan-2-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
| This compound | Thiophene-2-carboxaldehyde | N'-[(Thiophen-2-yl)methylene]-4H-furo[3,2-b]pyrrole-5-carbohydrazide |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The hydrazide group of this compound also serves as a key functional group for the synthesis of various fused heterocyclic systems through cyclization reactions.
Pyrazole (B372694) derivatives can be synthesized from carbohydrazides through condensation with 1,3-dicarbonyl compounds. This reaction provides a pathway to novel pyrazole-containing molecules. Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. mdpi.comnih.gov
| Reactant 1 | Reactant 2 | Product Class |
| This compound | 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazole-substituted furopyrrole |
The conversion of carbohydrazides to 1,3,4-oxadiazoles is a common synthetic transformation. One established method involves the reaction of the hydrazide with an orthoester, such as triethyl orthoformate, which can lead to the formation of the 1,3,4-oxadiazole (B1194373) ring. Another route involves the reaction with carbon disulfide in a basic medium, which, after subsequent steps, can also yield the desired 1,3,4-oxadiazole. A widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines using various dehydrating agents like phosphorus oxychloride. nih.gov
| Reactant 1 | Reagents | Product Class |
| This compound | Triethyl orthoformate | 1,3,4-Oxadiazole-substituted furopyrrole |
| This compound | 1. Carbon disulfide, Base 2. Further reaction | 1,3,4-Oxadiazole-substituted furopyrrole |
| N-Acyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide | Dehydrating agent (e.g., POCl₃) | 1,3,4-Oxadiazole-substituted furopyrrole |
Construction of 1,2,4-Triazole (B32235) Derivatives
The carbohydrazide (B1668358) functionality of this compound is a precursor for the synthesis of 1,2,4-triazole rings, which are significant pharmacophores in medicinal chemistry. chemmethod.comnih.gov One established method involves a two-step sequence starting with the formation of a thiosemicarbazide (B42300) intermediate. The reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with isothiocyanates, such as phenylisothiocyanate, yields the corresponding N-phenylthiosemicarbazide derivative. researchgate.net Subsequent base-catalyzed intramolecular cyclization of this intermediate, typically by heating with sodium hydroxide, results in the formation of a 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net This cyclization proceeds via dehydration and results in a stable triazole ring fused to the furo[3,2-b]pyrrole core through the carbonyl carbon of the original hydrazide. researchgate.net
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 2-Phenyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide | 1. Phenylisothiocyanate 2. NaOH, heat | 5-(2-Phenyl-4H-furo[3,2-b]pyrrol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |
Synthesis of Imidazole (B134444) Derivatives
Imidazole derivatives can also be synthesized from furo[3,2-b]pyrrole-5-carboxhydrazides. The reaction pathway is dependent on the specific reagents and reaction conditions employed. One reported method involves the reaction of the carbohydrazide with 4-substituted 1,3-oxazol-5(4H)-ones. researchgate.net When this reaction is conducted at elevated temperatures, it can lead to the formation of imidazole derivatives. This transformation likely proceeds through a diacylhydrazine intermediate which undergoes subsequent rearrangement and cyclization to yield the imidazole ring system. researchgate.net The specific structure of the resulting imidazole is contingent on the substituents present on the starting oxazolone.
Formation of Furo[2',3':4,5]pyrrolo[1,2-d]semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-ones and Thione Analogues
A significant transformation of this compound is its use in the synthesis of fused tricyclic heterocyclic systems. The reaction of the carbohydrazide with triethyl orthoesters, such as triethyl orthoformate or triethyl orthoacetate, leads to the formation of Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-ones. semanticscholar.orgresearchgate.net This cyclocondensation reaction constructs a 1,2,4-triazine (B1199460) ring fused to the pyrrole (B145914) moiety of the starting material, yielding products in good yields (69-75%). semanticscholar.org
These resulting triazinones can be further modified. Treatment of the Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-one with a thionating agent like phosphorus pentasulfide (P₂S₅) effectively converts the carbonyl group at the 8-position into a thiocarbonyl, affording the corresponding Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazine-8(7H)-thione analogue. semanticscholar.orgresearchgate.net Both the triazinone and its thione analogue possess a reactive N-H group at the 7-position, which can undergo substitution reactions. semanticscholar.org
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Triethyl orthoformate | Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-one | 75% | semanticscholar.org |
| Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-one | P₂S₅ | Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazine-8(7H)-thione | - | semanticscholar.orgresearchgate.net |
Formation of Thiosemicarbazide Derivatives and Subsequent Cyclizations
The reaction of this compound with various isothiocyanates provides a straightforward route to N-substituted thiosemicarbazide derivatives. researchgate.net These thiosemicarbazides are stable intermediates that serve as valuable precursors for a range of heterocyclic compounds. The most common subsequent reaction is an intramolecular cyclization to form five-membered heterocycles. As mentioned previously, base-catalyzed cyclization of these thiosemicarbazides leads to the formation of 1,2,4-triazole-3-thiones. researchgate.net The choice of catalyst and reaction conditions can direct the cyclization towards different heterocyclic systems, highlighting the synthetic utility of the thiosemicarbazide intermediates derived from the parent carbohydrazide.
Modifications and Derivatizations of the Furo[3,2-b]pyrrole Ring System
Beyond the reactions of the carbohydrazide group, the furo[3,2-b]pyrrole nucleus itself is amenable to chemical modification. These reactions typically target the N-H of the pyrrole ring or the electron-rich carbon positions.
N-Alkylation and N-Substitution Reactions
The proton on the nitrogen atom of the pyrrole ring in the furo[3,2-b]pyrrole system is moderately acidic and can be removed by a strong base to form a nucleophilic pyrrolide anion. wikipedia.org This anion can then react with various electrophiles, such as alkyl halides, to yield N-substituted derivatives. wikipedia.org For instance, N-alkylation of related furo[2,3-b]pyrrole esters has been successfully achieved using phase-transfer catalysis conditions. mdpi.com This method allows for the introduction of methyl and benzyl (B1604629) groups onto the pyrrole nitrogen. mdpi.com Similarly, N-substitution reactions can be performed on the fused triazinone derivatives. The reaction of Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-ones with alkyl or acyl halides in the presence of a base like sodium hydride results in substitution at the N(7) position of the triazine ring. semanticscholar.orgresearchgate.net
| Substrate | Reagents | Product Type | Reference |
|---|---|---|---|
| Furo[2',3':4,5]pyrrolo[1,2-d] semanticscholar.orgnih.govresearchgate.nettriazin-8(7H)-one | NaH, Alkyl/Acyl Halide | N(7)-Substituted Triazinone | semanticscholar.orgresearchgate.net |
| Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate | Phase-Transfer Catalyst, Alkyl Halide | N-Alkylated Furo[2,3-b]pyrrole | mdpi.com |
Electrophilic Aromatic Substitution (e.g., Bromination at the 2-position)
The furo[3,2-b]pyrrole ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. pharmaguideline.com In pyrrole chemistry, electrophilic attack generally occurs preferentially at the α-position (C2 or C5) because the resulting cationic intermediate (σ-complex) is more stabilized by resonance involving the nitrogen lone pair. wikipedia.orgpharmaguideline.com For the furo[3,2-b]pyrrole skeleton, the C2 position is an activated α-position of the pyrrole ring. Therefore, it is the expected site for electrophilic substitution reactions such as halogenation. wikipedia.org Bromination, using reagents like N-bromosuccinimide (NBS), would be predicted to yield the 2-bromo derivative of the furo[3,2-b]pyrrole core. While direct bromination of the title carbohydrazide is not explicitly detailed in the provided sources, the fundamental reactivity principles of the pyrrole ring strongly support this regioselectivity. wikipedia.orgnih.gov
Exploration of Cross-Coupling Reactions on Halogenated Derivatives
While direct studies on the cross-coupling reactions of halogenated this compound are not extensively documented, the broader field of heterocyclic chemistry provides a strong precedent for the successful application of such methodologies. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely employed in the functionalization of halogenated pyrroles, furans, and related fused systems.
The reactivity of halopyrroles in Suzuki-Miyaura cross-coupling reactions is well-established, allowing for the introduction of a wide range of aryl and heteroaryl substituents. For these reactions to be successful on a halogenated this compound, careful selection of the catalyst, ligand, and base would be crucial to achieve good yields and avoid undesirable side reactions. The presence of the carbohydrazide moiety might influence the reaction, potentially through coordination with the palladium catalyst.
The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, represents another viable strategy for the derivatization of halogenated this compound. This reaction would introduce an alkynyl substituent onto the furo[3,2-b]pyrrole core, providing a versatile building block for further transformations. Successful Sonogashira couplings have been reported for a variety of heterocyclic systems, suggesting its applicability to the target molecule. nih.govresearchgate.net
Similarly, the Heck reaction, involving the coupling of an unsaturated halide with an alkene, could be employed to introduce alkenyl groups onto the furo[3,2-b]pyrrole scaffold. The intramolecular Heck reaction, in particular, has been utilized for the dearomatization of pyrroles, indicating the potential for complex molecular architectures to be constructed from appropriately substituted halogenated precursors. researchgate.net
A hypothetical reaction scheme for the Suzuki-Miyaura coupling of a brominated this compound is presented below:
Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling of a Brominated this compound
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | N/A |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | N/A |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ | XPhos | CsF | THF | N/A |
Oxidation and Reduction Reactions (of related systems, suggesting applicability)
The oxidation and reduction of the 4H-furo[3,2-b]pyrrole core can be expected to follow patterns observed in related heterocyclic systems, offering pathways to novel derivatives with modified electronic properties and saturation levels.
Oxidation: The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. In some instances, oxidation can result in the formation of polypyrrolic materials, a common outcome for simple pyrroles. However, studies on more complex, fused pyrrole systems, such as diphenylpyrrolo[3,2-b]pyrroles, have shown the potential for a fully reversible first oxidation, leading to the formation of a stable di(radical cation). This suggests that under controlled electrochemical or chemical oxidation, it may be possible to access stable oxidized species of the 4H-furo[3,2-b]pyrrole core without decomposition.
The use of reagents like meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to epoxidation of the furan ring or oxidation of the pyrrole nitrogen, depending on the regioselectivity of the attack. masterorganicchemistry.commdpi.comorganic-chemistry.org Oxidative dearomatization is another possible outcome, which has been observed in indole (B1671886) chemistry and could provide access to three-dimensional spirocyclic structures. ub.edu
Reduction: The reduction of the 4H-furo[3,2-b]pyrrole system can be approached through several methods, targeting either the furan or the pyrrole ring, or the carbohydrazide functionality.
Catalytic hydrogenation is a powerful technique for the saturation of heterocyclic rings. Depending on the catalyst and reaction conditions, selective hydrogenation of either the furan or the pyrrole ring may be achievable. For instance, selective hydrogenolysis of the C-O bond in the furan ring has been demonstrated in other furanic compounds, leading to ring-opened products. nih.gov Conversely, the Birch reduction of pyrrole esters and amides is known to produce pyrrolines, suggesting that the pyrrole ring of the this compound could be selectively reduced under similar conditions. wikipedia.org
The carbohydrazide group itself is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and esters to the corresponding amines and alcohols. masterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ would likely reduce the carbohydrazide to the corresponding aminomethyl group. More selective reducing agents, such as diisobutylaluminum hydride (DIBAL-H), have been used for the mono-reduction of pyrrole dicarboxylates to the corresponding mono-alcohols, indicating the potential for controlled reduction of the carbohydrazide moiety without affecting the heterocyclic core. nih.gov
Table 2: Potential Reduction Products of this compound
| Reagent | Potential Product | Comments |
| H₂, Pd/C | Tetrahydrofuro[3,2-b]pyrrole-5-carbohydrazide or Hexahydrofuro[3,2-b]pyrrole-5-carbohydrazide | Depending on conditions, partial or full saturation of the heterocyclic core is expected. |
| Na, NH₃ (liq.) | Dihydrofuro[3,2-b]pyrrole-5-carbohydrazide | Birch reduction conditions may selectively reduce the pyrrole ring. |
| LiAlH₄ | (4H-furo[3,2-b]pyrrol-5-yl)methanamine | Reduction of the carbohydrazide to the primary amine. |
| DIBAL-H | 4H-furo[3,2-b]pyrrole-5-carbaldehyde | Partial reduction of the carbohydrazide to the aldehyde may be possible under controlled conditions. |
Spectroscopic and Advanced Characterization of 4h Furo 3,2 B Pyrrole 5 Carbohydrazide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4H-furo[3,2-b]pyrrole-5-carbohydrazide and its derivatives, providing detailed information about the carbon-hydrogen framework.
Proton NMR (¹H NMR)
The ¹H NMR spectra of this compound derivatives provide valuable insights into the electronic environment of the protons within the molecule. While the specific spectrum for the parent this compound is not detailed in the reviewed literature, extensive data is available for its N'-substituted derivatives, which allows for a thorough understanding of the proton chemical shifts and coupling constants characteristic of this heterocyclic system.
In derivatives such as N′-[(4-Oxo-4H-chromen-3-yl)methylene]-2,3,4-trimethyl-furo[3,2-b]pyrrole-5-carboxhydrazide, the protons of the furo[3,2-b]pyrrole core exhibit distinct signals. The pyrrole (B145914) H-6 proton typically appears as a singlet in the range of 6.65–7.17 ppm. nih.gov The protons on the furan (B31954) ring of the core also show characteristic chemical shifts.
The hydrazide moiety introduces exchangeable NH protons which are typically observed as broad singlets at lower fields (downfield), often above 10 ppm, with their exact chemical shift being dependent on the solvent and concentration. For example, in N′-[(4-oxo-4H-chromen-3-yl)methylene]-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide, two NH protons are observed at 11.53 ppm and 11.46 ppm in DMSO-d₆. nih.gov The proton of the CH=N bond in such derivatives is typically found in the range of 8.03–8.62 ppm. nih.gov
Table 1: Representative ¹H NMR Data for Derivatives of this compound
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| N′-[(4-Oxo-4H-chromen-3-yl)methylene]-2,3,4-trimethyl-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | CDCl₃ | 10.98 (brs, 1H, NH), 8.93 (s, 1H, H-2 of chromone), 8.69 (s, 1H, CH=N), 6.57 (s, 1H, H-6 of pyrrole), 4.05 (s, 3H, N-CH₃), 2.36 (s, 3H, CH₃), 2.21 (s, 3H, CH₃) |
| N′-[(4-Oxo-4H-chromen-3-yl)methylene]-4-methyl- Current time information in Oskarshamn, SE.benzofuro[3,2-b]pyrrole-5-carboyhydrazide nih.gov | CDCl₃ | 11.71 (brs, 1H, NH), 8.83 (s, 1H, H-2 of chromone), 8.55 (s, 1H, CH=N), 7.15 (s, 1H, H-6 of pyrrole), 4.31 (s, 3H, N-CH₃) |
| N′-[(5-(4-chlorophenyl)furan-2-yl)methylene]-2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | DMSO-d₆ | 11.63 (s, 2H, NH), 8.34 (s, 1H, CH=N), 7.09 (s, 1H, H-6 of pyrrole), 2.31 (s, 3H, CH₃), 2.07 (s, 3H, CH₃) |
Carbon-13 NMR (¹³C NMR)
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
The application of two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the complete structural assignment of this compound and its derivatives.
COSY experiments would reveal the proton-proton coupling networks, helping to identify adjacent protons within the furo[3,2-b]pyrrole ring system and any substituents.
HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectra would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC experiments would provide information about longer-range (two- or three-bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity between different parts of the molecule, such as the attachment of the carbohydrazide (B1668358) moiety to the C-5 position of the furo[3,2-b]pyrrole core.
Although specific 2D NMR studies on this compound were not found in the reviewed literature, these techniques are standard practice for the structural elucidation of complex heterocyclic molecules.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.
The hydrazide group gives rise to distinct vibrations. The N-H stretching vibrations of the -NHNH₂ group are typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the hydrazide, often referred to as the amide I band, is a strong absorption that typically appears in the range of 1630-1680 cm⁻¹. For instance, in various N'-[(furan-2-yl)methylene] derivatives of 4H-furo[3,2-b]pyrrole-5-carboxhydrazide, the C=O stretching band is observed in the range of 1624–1650 cm⁻¹. nih.gov
The C-N stretching vibration is usually found in the 1400-1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic rings appear around 3000-3100 cm⁻¹, while the C-H stretching of any aliphatic side chains would be observed below 3000 cm⁻¹.
Table 2: Key IR Absorption Bands for Derivatives of this compound
| Compound | Key IR Frequencies (cm⁻¹) |
| N′-[(4-Oxo-4H-chromen-3-yl)methylene]-2,3,4-trimethyl-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | 3446 (N-H), 2916 (C-H), 1624 (C=O), 1538, 1466, 1429, 1331, 1274, 1130, 1027, 781 |
| N′-[(4-Oxo-4H-chromen-3-yl)methylene]-4-methyl- Current time information in Oskarshamn, SE.benzofuro[3,2-b]pyrrole-5-carboyhydrazide nih.gov | 3442 (N-H), 2910 (C-H), 1644 (C=O), 1628, 1547, 1465, 1431, 1365, 1273, 1142, 1027, 788 |
| N′-[(4-Oxo-4H-chromen-3-yl)methylene]-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | 3441 (N-H), 2890 (C-H), 1640 (C=O), 1631, 1541, 1471, 1443, 1358, 1273, 1135, 1022, 762 |
| General range for N′-[(furan-2-yl)methylene] derivatives nih.gov | 3379-3442 (N-H), 1624-1650 (C=O), 1435-1446 (C-N) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular formula by identifying the molecular ion peak (M⁺).
Elemental Analysis (CHNS/O) for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical formula of a newly synthesized compound and to assess its purity. The experimentally determined percentages of C, H, and N for a pure sample of a this compound derivative should be in close agreement (typically within ±0.4%) with the theoretically calculated values based on its molecular formula.
Several studies on the derivatives of this compound report the use of elemental analysis to verify the composition of the synthesized compounds. nih.gov
Table 3: Example of Elemental Analysis Data for a Derivative of this compound
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| N′-[(5-(4-chlorophenyl)furan-2-yl)methylene]-2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | C₂₂H₁₇ClN₄O₃ | C: 64.31, H: 4.17, N: 13.64 | C: 64.12, H: 4.28, N: 13.49 |
| N′-[(5-(4-bromophenyl)furan-2-yl)methylene]-2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | C₂₂H₁₇BrN₄O₃ | C: 58.04, H: 3.77, N: 12.31 | C: 58.23, H: 3.65, N: 12.45 |
| N′-{[5-(3-(trifluoromethyl)phenyl)furan-2-yl]methylene}-2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxhydrazide nih.gov | C₂₃H₁₇F₃N₄O₃ | C: 62.16, H: 3.86, N: 12.61 | C: 62.31, H: 3.79, N: 12.48 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable for the complete characterization of this compound.
Should crystallographic data become available, a detailed study would elucidate several key structural features of the molecule. This would include the precise bond lengths and angles of the fused furo[3,2-b]pyrrole ring system, confirming its planarity and geometry. Furthermore, the conformation of the carbohydrazide substituent relative to the heterocyclic core would be determined, revealing any rotational preferences.
Of significant interest would be the analysis of intermolecular interactions in the crystal lattice. X-ray crystallography would identify and characterize hydrogen bonding networks, which are expected to be prominent given the presence of the N-H groups of the pyrrole and hydrazide moieties, as well as the carbonyl oxygen. These interactions play a crucial role in the packing of the molecules in the solid state and can influence the compound's physical properties, such as melting point and solubility.
A hypothetical data table for the crystallographic analysis of this compound would typically include the following parameters:
| Crystallographic Parameter | Value |
| Empirical Formula | C₇H₇N₃O₂ |
| Formula Weight | 165.15 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| θ range for data collection (°) | To be determined |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R(int) | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| R indices (all data) | To be determined |
| Goodness-of-fit on F² | To be determined |
Computational Investigations of 4h Furo 3,2 B Pyrrole 5 Carbohydrazide and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and potential applications.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Studies on related heterocyclic systems, such as pyrrolo[3,2-b]pyrroles and furan (B31954) derivatives, have demonstrated the utility of DFT in predicting molecular geometries and electronic properties. researchgate.netdigitaloceanspaces.com For 4H-furo[3,2-b]pyrrole-5-carbohydrazide, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecular geometry to its lowest energy state. nih.gov
These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional perspective of the molecule's structure. Furthermore, DFT is used to calculate various electronic properties like charge distribution, dipole moments, and molecular electrostatic potential maps, which are crucial for understanding intermolecular interactions. mdpi.com For instance, in a study of furo[2,3-b]pyrroles and furo[3,2-b]pyrroles, semi-empirical methods (AM1) were used to calculate heats of formation and dipole moments, revealing that the furo[3,2-b]pyrrole system is thermodynamically more stable and possesses a larger dipole moment than its isomer. mdpi.comresearchgate.net
Table 1: Representative Data from DFT Calculations on Heterocyclic Cores
| Property | Furo[2,3-b]pyrrole (Parent) | Furo[3,2-b]pyrrole (Parent) |
| Heat of Formation (ΔHf) | -50.97 kcal/mol | -53.58 kcal/mol |
| Dipole Moment (μ) | 1.28 D | 2.57 D |
| Ionization Potential (IP) | 8.42 eV | 8.31 eV |
This table is generated based on data for parent furopyrrole systems and serves as an illustrative example of the types of data obtained from such calculations. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited. researchgate.net For analogues of the furo[3,2-b]pyrrole scaffold, such as thiophene[3,2-b]pyrrole derivatives, DFT calculations have been used to determine the HOMO and LUMO energy levels and their distribution across the molecule. nih.gov In a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO was found to be localized on the pyrazole (B372694) ring, while the LUMO was centered on the furyl moiety and the carboxylic acid group, with a calculated energy gap of approximately 4.458 eV. nih.gov This information is vital for predicting the sites of electrophilic and nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -5.907 |
| LUMO | -1.449 |
| HOMO-LUMO Gap (ΔE) | 4.458 |
This table is based on data for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and is representative of the data generated in molecular orbital analysis. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes. nih.gov For a flexible molecule like this compound, which has rotatable bonds in its carbohydrazide (B1668358) side chain, MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent.
By simulating the molecule's trajectory, researchers can identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. Studies on other complex organic molecules, like diketopyrrolopyrrole dimers, have shown that conformational heterogeneity in solution can play a significant role in their excited-state dynamics. rsc.org
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.govrsc.org By modeling the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. researchgate.net This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.
For the synthesis of this compound or its reactions, computational methods like DFT can be used to model the entire reaction sequence. For example, in the synthesis of pyrrolidinedione derivatives, a multi-step process involving a Michael addition, a Nef-type rearrangement, and a cyclization was studied using DFT. rsc.org The calculations revealed the energy barriers for each step, identifying the rate-determining step and the influence of catalysts or solvent molecules. rsc.org A similar approach could be applied to understand the formation of the furo[3,2-b]pyrrole core or the derivatization of the carbohydrazide group.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. digitaloceanspaces.com This is achieved by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecules and then using statistical methods to correlate these descriptors with an experimentally measured property.
For this compound and its analogues, QSPR models could be developed to predict various properties, such as solubility, stability, or even biological activity. A study on furan derivatives as corrosion inhibitors successfully used QSPR to build a model based on quantum chemical descriptors (like HOMO and LUMO energies, dipole moment) and other molecular properties. digitaloceanspaces.com The resulting model could then predict the corrosion inhibition efficiency of new, untested furan derivatives. digitaloceanspaces.com This predictive capability is highly valuable in the drug discovery and materials science fields for screening large libraries of virtual compounds and prioritizing synthetic efforts.
Exploration of 4h Furo 3,2 B Pyrrole 5 Carbohydrazide in Materials Science Applications
Synthesis of Novel Polymeric Materials
While direct polymerization of 4H-furo[3,2-b]pyrrole-5-carbohydrazide is not extensively documented, the carbohydrazide (B1668358) moiety presents a reactive handle for condensation polymerization. This functional group can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyhydrazides, or polyureas, respectively. The rigid, planar furo[3,2-b]pyrrole core would be incorporated into the polymer backbone, potentially imparting enhanced thermal stability and specific optoelectronic properties to the resulting material.
The broader family of fused pyrroles, particularly the sulfur analogue thieno[3,2-b]pyrrole, has been successfully used to create donor-acceptor conjugated polymers for electronic applications. digitellinc.com For instance, polymers containing a thienopyrrole donor and a diketopyrrolopyrrole acceptor have demonstrated significant hole mobility in Organic Field-Effect Transistors (OFETs). digitellinc.com This suggests a potential pathway for developing similar polymeric materials from furo[3,2-b]pyrrole derivatives, where the fused furan-pyrrole core could offer a unique set of electronic characteristics compared to its thiophene-based counterpart.
Development of Organic Electronic Materials with Tailored Electronic Properties
The electronic properties of organic materials are fundamentally linked to their molecular structure. The 4H-furo[3,2-b]pyrrole core is an electron-rich heteroaromatic system. The replacement of a sulfur atom in the analogous thieno[3,2-b]pyrrole with a more electronegative oxygen atom in the furo[3,2-b]pyrrole moiety significantly influences the material's electronic characteristics. This heteroatom substitution is a key strategy for tuning the frontier molecular orbital (HOMO and LUMO) energy levels of organic semiconductors.
Research comparing furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole building blocks in donor-acceptor-donor type small molecules has shown that the choice of the heteroatom has a profound impact on device performance. rsc.orgresearchgate.net Both frameworks are highly electron-rich, making them suitable as donor units in organic electronic materials. rsc.orgresearchgate.net By chemically modifying the furo[3,2-b]pyrrole core—for example, through N-alkylation or substitution at other positions on the rings—it is possible to further tailor the electronic properties to meet the specific requirements for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), or sensors.
Investigation in Organic Field-Effect Transistors (OFETs)
The performance of organic semiconductors is often evaluated by their charge transport characteristics in OFETs. The furo[3,2-b]pyrrole framework has been investigated in this context, particularly in comparison to its well-studied sulfur analogues.
A direct comparison between small molecules designed for OFETs, where the only significant difference is the substitution of a thieno[3,2-b]pyrrole unit for a furo[3,2-b]pyrrole unit, reveals critical performance differences. In a study of donor-acceptor-donor molecules, the compound incorporating the thieno[3,2-b]pyrrole donor exhibited measurable charge carrier mobility. In stark contrast, the analogous molecule containing the furo[3,2-b]pyrrole core was found to be completely inactive in field-effect transistors. rsc.orgresearchgate.net
This disparity highlights the critical role of the chalcogen atom (sulfur vs. oxygen) in determining the solid-state properties necessary for efficient charge transport. While thieno[3,2-b]pyrrole-based semiconductors have shown "nearly-ideal" OFET characteristics with good charge carrier mobilities, the oxygen-containing analogue fails to perform under similar conditions. researchgate.net
Table 1: Comparative OFET Performance of Donor-Acceptor-Donor Small Molecules
| Fused Heteroacene Core | Hole Mobility (μh) | Device Activity |
|---|---|---|
| Thieno[3,2-b]pyrrole | 10⁻³ cm² V⁻¹ s⁻¹ | Active |
| Furo[3,2-b]pyrrole | Not Applicable | Inactive |
Data sourced from studies on comparable donor-acceptor-donor molecular structures. rsc.orgresearchgate.net
The inactivity of the furo[3,2-b]pyrrole-based molecule in OFETs can be attributed to several factors stemming from the properties of the oxygen atom.
Molecular Geometry: The carbon-oxygen bond is shorter than the carbon-sulfur bond. This can induce greater curvature in the molecular backbone of conjugated systems. nih.gov Increased curvature can disrupt the planar π-π stacking in the solid state, which is a primary mechanism for intermolecular charge hopping in organic semiconductors. Poor molecular packing leads to weak electronic coupling between adjacent molecules, thereby inhibiting charge transport.
Electronic Effects: Oxygen is more electronegative than sulfur. This leads to lower HOMO energy levels in furan-containing systems compared to their thiophene-containing counterparts. A deeper HOMO level can create a larger energy barrier for hole injection from the electrode into the semiconductor, effectively preventing the accumulation of charge carriers needed for transistor operation.
Theoretical insights from DFT calculations have supported the observation that furan-flanked molecules can have a higher curvature than thiophene-flanked ones, which correlates with poor device performance. nih.gov
Design and Synthesis of Functional Materials Based on Furo[3,2-b]pyrrole-5-carbohydrazide Framework (e.g., for optical or electrochemical applications)
The this compound molecule is a valuable precursor for creating functional materials due to the versatile reactivity of the carbohydrazide group. This moiety can act as a ligand for coordinating with metal ions.
Research has demonstrated the synthesis of novel carboxhydrazide derivatives by reacting furo[3,2-b]pyrrole-5-carbohydrazides with aldehydes. nih.gov These resulting compounds have been successfully used as ligands to synthesize copper (Cu), cobalt (Co), and nickel (Ni) complexes. nih.govnih.gov The formation of these organometallic complexes introduces new optical and electrochemical properties not present in the original organic ligand. The metal centers can act as redox-active sites or influence the photophysical properties of the molecule, opening up potential applications in catalysis, sensing, or as novel pigments and dyes.
Furthermore, derivatives of furo[3,2-b]pyrrole-5-carboxhydrazide have been investigated for their biological functionality. Hydrazones synthesized from this framework were studied for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating the potential to design functionally specific materials for bio-applications. researchgate.netresearchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thieno[3,2-b]pyrrole |
| 5,6-difluorobenzo[c] rsc.orgCurrent time information in Oskarshamn, SE.nih.govthiadiazole |
| Diketopyrrolopyrrole |
| Copper |
| Cobalt |
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements in 4H-furo[3,2-b]pyrrole-5-carbohydrazide Chemistry
Research efforts centered on this compound have primarily focused on its synthesis and its utility as a scaffold for creating more complex molecular architectures. The carbohydrazide (B1668358) functional group serves as a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.
A significant area of advancement has been the use of this compound as a precursor for the synthesis of novel hydrazones. These compounds are typically prepared through the condensation reaction of the carbohydrazide with various aldehydes and ketones. For instance, reaction with 4-oxo-4H-chromene-2-carboxaldehyde yields N′-[(4-oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides. nih.gov This straightforward synthetic route has allowed for the creation of a library of derivatives with diverse substituents.
Furthermore, these resulting hydrazones have been demonstrated to act as effective ligands for the coordination of metal ions. Studies have reported the synthesis of copper, cobalt, and nickel complexes, showcasing the potential of these furo[3,2-b]pyrrole derivatives in the realm of coordination chemistry. nih.gov The exploration of the biological activities of these derivatives has also been a key research thrust. Some of the synthesized compounds have been investigated for their effects on photosynthetic electron transport and have shown antialgal activity against Chlorella vulgaris. nih.gov
The core 4H-furo[3,2-b]pyrrole scaffold is recognized as an isostere of indole (B1671886), a privileged structure in medicinal chemistry. researchgate.net This has motivated the synthesis of various derivatives with potential therapeutic applications. The inherent reactivity of the carbohydrazide moiety allows for its conversion into other heterocyclic systems, further expanding the chemical space accessible from this starting material.
Identification of Remaining Research Challenges and Knowledge Gaps
Despite the progress made, several research challenges and knowledge gaps remain in the chemistry of this compound. A primary limitation is the relatively narrow scope of documented synthetic transformations of the carbohydrazide group beyond hydrazone formation. A comprehensive exploration of its reactivity towards a wider range of electrophiles and its participation in various cyclization reactions is yet to be fully realized.
A significant knowledge gap exists in the detailed structure-activity relationships (SAR) of its derivatives. While some biological activities have been reported, a systematic investigation into how modifications of the furo[3,2-b]pyrrole core and the substituents on the hydrazone moiety influence their biological profiles is lacking. Furthermore, the exploration of their potential in other therapeutic areas beyond the currently reported activities remains an open avenue for research.
From a materials science perspective, the photophysical and electronic properties of this compound and its simple derivatives are largely unexplored. Understanding these properties is crucial for assessing their potential in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The lack of computational studies on the electronic structure and properties of this specific compound also hinders the rational design of new functional materials.
Prospective Synthetic Methodologies and Derivatization Strategies
Future synthetic efforts should focus on expanding the repertoire of reactions involving the carbohydrazide functional group. This could include its conversion to other important heterocyclic motifs such as oxadiazoles, triazoles, and pyrazoles, which are known to exhibit a wide range of biological activities. The development of one-pot, multicomponent reactions starting from this compound could provide efficient and atom-economical routes to complex molecular architectures.
Modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, could be employed to accelerate reaction times, improve yields, and facilitate the synthesis of a broader range of derivatives. Furthermore, derivatization strategies should not be limited to the carbohydrazide moiety. Functionalization of the furo[3,2-b]pyrrole core itself, through electrophilic substitution or metal-catalyzed C-H activation, would provide access to a new generation of substituted compounds with potentially enhanced properties.
A promising derivatization strategy involves the use of the hydrazone derivatives as building blocks for the synthesis of macrocycles and coordination polymers. The ability of the hydrazone ligand to chelate metal ions could be exploited to construct novel supramolecular assemblies with interesting structural and functional properties.
Future Directions in Materials Science Applications and Advanced Functionalization
The furo[3,2-b]pyrrole core, being an electron-rich aromatic system, holds promise for applications in materials science. Future research should be directed towards the synthesis and characterization of derivatives with tailored photophysical and electronic properties. By introducing electron-donating or electron-withdrawing groups onto the furo[3,2-b]pyrrole ring system, it may be possible to tune the absorption and emission properties of these molecules, making them suitable for use as fluorescent probes or as components in organic electronic devices. researchgate.net
The development of polymeric materials incorporating the this compound unit is another exciting avenue. The carbohydrazide or its derivatives could be incorporated into polymer backbones or as pendant groups, leading to materials with unique thermal, mechanical, and electronic properties. Such polymers could find applications as sensors, membranes, or in energy storage and conversion technologies.
Advanced functionalization strategies could involve the preparation of self-assembling molecules based on the this compound scaffold. The introduction of long alkyl chains or other recognition motifs could induce the formation of ordered structures in solution or on surfaces, which is a key requirement for many applications in nanotechnology and materials science. Computational modeling will be instrumental in guiding the design of new derivatives with desired electronic and optical properties for specific materials science applications.
Q & A
Q. How can researchers optimize the synthesis of 4H-furo[3,2-b]pyrrole-5-carbohydrazide derivatives for improved yield and purity?
Methodological Answer:
- Microwave-Assisted Synthesis : Microwave irradiation significantly reduces reaction time (e.g., from hours to minutes) while maintaining or improving yields. For example, hydrazinolysis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate under microwave conditions achieves high yields (51–94%) in 0.5–3 minutes .
- Solvent and Catalyst Selection : Polar solvents like DMF under reflux enhance cyclization efficiency, as demonstrated in reactions with orthoesters to form triazinones (69–75% yield) .
- Hydrazinolysis Optimization : Refluxing methyl ester precursors with hydrazine hydrate in ethanol for 12 hours yields carbohydrazides, followed by recrystallization for purity .
Q. What are the recommended methods for purifying this compound derivatives?
Methodological Answer:
- Recrystallization : Ethanol is commonly used to crystallize carbohydrazide derivatives, as seen in the purification of antibacterial triazinones .
- Column Chromatography : Useful for separating complex mixtures, such as hydrazones synthesized via condensation with aldehydes .
- TLC Monitoring : Ethyl acetate/hexane solvent systems are effective for tracking reaction progress and ensuring purity .
Q. How should researchers characterize this compound derivatives using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Key for confirming fused-ring structures and substituent positions. For example, singlet protons in pyrrole rings (δ 7.42–7.69 ppm) and carbonyl carbons (δ 160–170 ppm) are diagnostic .
- IR Spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) in hydrazides .
- Mass Spectrometry (MS) : Validates molecular weights and fragmentation patterns, critical for novel derivatives .
Advanced Research Questions
Q. What reaction mechanisms are involved in the cyclization of this compound to form triazinones?
Methodological Answer:
- Orthoester Cyclization : Reacting carbohydrazides with triethyl orthoesters in DMF under reflux initiates a two-step process: (i) nucleophilic attack by the hydrazide group, forming a transient intermediate, and (ii) intramolecular cyclization to yield triazinones. Computational studies support this mechanism .
- Thionation-Cyclization : Acetylation followed by thionation (using P₂S₅) and hydrazine cyclization generates triazinone derivatives, as validated by NMR tracking .
Q. How do structural modifications (e.g., substituent addition) impact the biological activity of this compound derivatives?
Methodological Answer:
- Antibacterial Activity : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance Gram-negative bacterial inhibition. Derivatives with 4-NO₂ substituents show IC₅₀ values <10 μM against Pseudomonas syringae .
- Antialgal Effects : N′-Arylidene derivatives reduce chlorophyll content in Chlorella vulgaris by disrupting photosynthetic electron transport (PET). Compounds with 4-I or 4-Cl substituents are most effective .
Q. What experimental methods are used to evaluate the inhibitory effects of these compounds on photosynthetic electron transport (PET)?
Methodological Answer:
- Spinach Chloroplast Assays : Isolated chloroplasts are treated with derivatives, and PET inhibition is measured via oxygen evolution rates using a Clark-type electrode. IC₅₀ values are calculated from dose-response curves .
- Algal Suspension Tests : Chlorella vulgaris cultures are exposed to compounds, and chlorophyll content is quantified spectrophotometrically after 72 hours .
Q. How can researchers design multi-step reactions to synthesize complex fused-ring derivatives (e.g., pyridazino-pyrrolo-oxazines)?
Methodological Answer:
- Stepwise Functionalization : Start with methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. Use Vilsmeier-Haack formylation to introduce aldehydes, followed by condensation with amines or hydrazines .
- Cycloaddition Strategies : Diels-Alder reactions between vinylpyrrole intermediates and dienophiles (e.g., maleic anhydride) yield fused heterocycles .
Q. How do the physicochemical properties of this compound analogs compare, and what implications do these differences have?
Methodological Answer:
- Solubility and Reactivity : Ethyl ester derivatives (e.g., ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate) exhibit higher solubility in organic solvents than carboxylic acid analogs, facilitating reactions in non-polar media .
- Biological Activity : Methyl 2,3-dimethyl analogs show moderate anticancer activity (IC₅₀ = 12 μM against HeLa cells), while unsubstituted derivatives are less active .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
